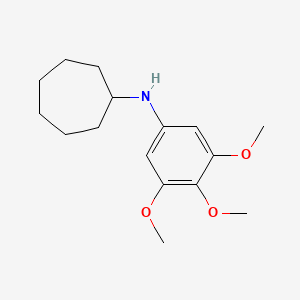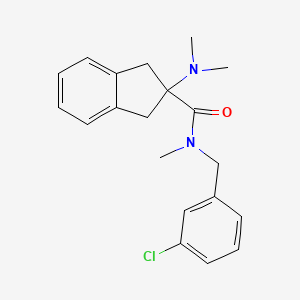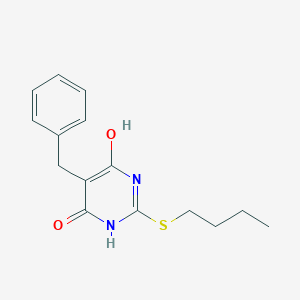![molecular formula C18H29NO6 B5163479 {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee is not fully understood, but it is believed to be related to its ability to modulate the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has also been shown to increase the levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.
実験室実験の利点と制限
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It is also stable under normal laboratory conditions and has a long shelf life. However, {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has some limitations. It has low solubility in organic solvents, which can make it difficult to work with in certain experiments. It is also relatively expensive compared to other compounds used in scientific research.
将来の方向性
There are several future directions for research involving {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee. One area of interest is the potential use of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee as a treatment for mood disorders. Further research is needed to fully understand the mechanism of action of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee and its potential therapeutic applications. Another area of interest is the use of {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee in studies related to memory and learning. Further research is needed to determine the optimal dosage and administration method for {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee in these types of studies. Overall, {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has the potential to be a valuable tool for scientific research in various fields.
合成法
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting compound with diethylamine. The final step involves the reaction of the intermediate product with oxalic acid to produce {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee.
科学的研究の応用
{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a treatment for depression, anxiety, and other mood disorders. {2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalatee has also been used in studies related to memory and learning, as it has been shown to enhance cognitive function.
特性
IUPAC Name |
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-5-17(6-2)10-11-18-12-13-19-16-14(3)8-7-9-15(16)4;3-1(4)2(5)6/h7-9H,5-6,10-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAYVANDROLSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)



![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)
